molecular formula C12H10BrNO5 B5808036 2,5-DIOXOPYRROLIDIN-1-YL 3-BROMO-4-METHOXYBENZOATE

2,5-DIOXOPYRROLIDIN-1-YL 3-BROMO-4-METHOXYBENZOATE

Cat. No.: B5808036
M. Wt: 328.11 g/mol
InChI Key: RSXHPVXXWGCYNV-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate is a chemical compound with the molecular formula C12H10BrNO5. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has unique properties that make it valuable for specific reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate typically involves the reaction of 3-bromo-4-methoxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dichloromethane (CH2Cl2) at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate involves its ability to act as an electrophile in various chemical reactions. The bromine atom and the ester group make it reactive towards nucleophiles, allowing it to participate in substitution and addition reactions. The compound can also interact with biological molecules, forming covalent bonds with amino acids or nucleotides, which can alter their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate
  • 2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methoxybenzoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate is unique due to the presence of both the bromine atom and the methoxy group on the benzoate ring. This combination of functional groups provides distinct reactivity and properties compared to similar compounds. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the methoxy group can influence its solubility and interaction with other molecules .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-bromo-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO5/c1-18-9-3-2-7(6-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXHPVXXWGCYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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